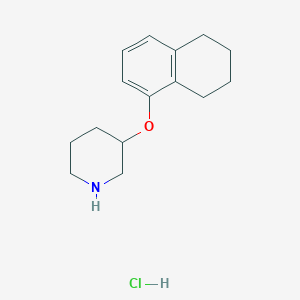

3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride

Description

Overview of 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine Hydrochloride

This compound represents a sophisticated example of heterocyclic organic chemistry, combining structural elements from both piperidine and naphthalene chemical families. The compound possesses the molecular formula C15H22ClNO, with a molecular weight of 267.8 grams per mole in its hydrochloride salt form. The free base form of the compound exhibits the molecular formula C15H21NO with a corresponding molecular weight of 231.33 grams per mole. This molecular architecture demonstrates the successful integration of a six-membered saturated heterocycle containing nitrogen with a partially saturated naphthalene system through an ether linkage.

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects the substitution pattern and functional group arrangements within the molecular structure. The compound's Chemical Abstracts Service registry number 1185301-43-2 provides unambiguous identification within chemical databases and literature. The structural complexity of this molecule arises from the presence of multiple stereogenic centers and the conformational flexibility inherent in both the piperidine ring and the tetrahydronaphthalene moiety.

The compound exists as a white to off-white solid under standard laboratory conditions and demonstrates stability when stored under appropriate conditions. The hydrochloride salt formation enhances the compound's solubility characteristics and provides improved handling properties for research applications. The molecular structure incorporates an ether oxygen atom that serves as the connecting link between the tetrahydronaphthalene system and the piperidine ring, creating a unique pharmacophore that has attracted significant attention in medicinal chemistry research.

Historical Background and Discovery

The development of this compound emerged from the broader context of piperidine derivative research that has been ongoing for several decades. The synthesis and characterization of this specific compound can be traced to investigations into novel heterocyclic scaffolds for pharmaceutical applications, particularly those targeting central nervous system receptors. The compound's development represents part of a systematic exploration of piperidine derivatives containing aromatic substituents, building upon earlier work with simpler phenoxy-piperidine systems.

The historical significance of this compound lies in its contribution to the understanding of structure-activity relationships within the piperidine class of heterocycles. Research into 4-substituted piperidines and related derivatives has provided valuable insights into the design of bioactive molecules. The incorporation of the tetrahydronaphthalene moiety represents an evolution in this field, demonstrating how partially saturated aromatic systems can be integrated into piperidine scaffolds to create novel molecular architectures with potentially unique biological properties.

The synthetic approaches used to prepare this compound have evolved from classical methods for ether formation, particularly variations of the Williamson ether synthesis. These synthetic methodologies have been refined and optimized to accommodate the specific structural requirements of the tetrahydronaphthalene-piperidine system. The development of efficient synthetic routes has been crucial for enabling the compound's availability for research purposes and has contributed to the broader understanding of heterocyclic synthesis methodologies.

Significance in Heterocyclic and Aromatic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass broader principles of molecular design and synthesis. This compound exemplifies the successful integration of multiple heterocyclic and aromatic systems within a single molecular framework, demonstrating the versatility and sophistication achievable in modern synthetic organic chemistry. The molecule serves as an important example of how traditional heterocyclic motifs can be combined with partially saturated aromatic systems to create novel chemical entities with unique properties.

From the perspective of aromatic chemistry, the compound illustrates the strategic use of tetrahydronaphthalene systems as building blocks for more complex molecular architectures. The tetrahydronaphthalene moiety provides a rigid, three-dimensional framework that influences the overall molecular conformation and potentially affects biological activity patterns. This structural feature demonstrates how the selective saturation of aromatic rings can be used to modulate molecular properties while maintaining essential aromatic character in specific regions of the molecule.

The heterocyclic aspects of this compound are particularly noteworthy due to the presence of the piperidine ring, which represents one of the most important nitrogen-containing heterocycles in pharmaceutical chemistry. The specific substitution pattern at the 3-position of the piperidine ring creates unique steric and electronic environments that distinguish this compound from other piperidine derivatives. This substitution pattern provides opportunities for further functionalization and serves as a platform for the development of related analogs with modified properties.

Relevance to Piperidine and Naphthalene Derivative Research

The relevance of this compound to piperidine derivative research is multifaceted, encompassing both fundamental aspects of heterocyclic chemistry and practical applications in drug discovery. Piperidine derivatives have undergone extensive investigation due to their prevalence in pharmaceutical compounds and their diverse biological activities. This particular compound contributes to the understanding of how aromatic substituents can be incorporated into piperidine scaffolds to create novel pharmacological profiles and enhanced selectivity for specific biological targets.

Recent advances in piperidine synthesis have demonstrated the importance of developing efficient methods for introducing complex substituents onto the heterocyclic framework. The tetrahydronaphthalene substituent in this compound represents a significant synthetic challenge that has required the development of specialized methodologies for ether formation between these specific molecular components. The successful synthesis of this compound has provided valuable insights into the reactivity patterns and synthetic accessibility of related heterocyclic systems.

From the perspective of naphthalene derivative research, this compound represents an important example of how partially saturated naphthalene systems can be functionalized and incorporated into larger molecular frameworks. The tetrahydronaphthalene moiety provides unique conformational and electronic properties that distinguish it from both fully aromatic naphthalene and completely saturated decalin systems. Research into similar compounds has revealed structure-activity relationships that have informed the design of novel therapeutic agents targeting central nervous system disorders.

The compound's relevance extends to the broader field of receptor pharmacology, particularly in the context of orexin receptor research. Related tetrahydronaphthalene-containing compounds have shown activity at orexin receptors, which are important targets for sleep disorders and metabolic regulation. This connection highlights the compound's potential significance in neuropharmacology research and demonstrates how structural features identified in one chemical series can inform the design of related therapeutic agents.

Scope and Objectives of the Review

The scope of this comprehensive review encompasses a detailed examination of this compound from multiple perspectives, including its chemical structure, physical properties, synthetic methodologies, and research applications. The primary objective is to provide a thorough analysis of the current understanding of this compound while identifying opportunities for future research and development. This review aims to consolidate information from diverse sources to create a comprehensive resource for researchers working with this compound or related heterocyclic systems.

The structural analysis component of this review will examine the molecular architecture of the compound in detail, including conformational considerations, stereochemical aspects, and the influence of structural features on physical and chemical properties. This analysis will draw upon available crystallographic data, computational studies, and experimental observations to provide a complete picture of the compound's three-dimensional structure and its implications for biological activity. The review will also examine the relationship between structural features and observed properties, providing insights that may inform the design of related compounds.

The synthetic chemistry component will focus on the methodologies used to prepare this compound and related analogs, examining both historical approaches and contemporary synthetic strategies. This analysis will include discussion of reaction mechanisms, optimization strategies, and the challenges associated with constructing the specific structural features present in this molecule. The review will also consider the scalability and practical aspects of synthetic approaches, providing guidance for researchers interested in preparing this compound or related derivatives.

The research applications component will examine the current and potential uses of this compound in various fields of scientific investigation. This analysis will include discussion of its role in pharmacological research, its utility as a synthetic intermediate, and its potential applications in materials science or other specialized fields. The review will also consider the compound's limitations and challenges, providing a balanced assessment of its current research utility and future prospects.

Properties

IUPAC Name |

3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO.ClH/c1-2-8-14-12(5-1)6-3-9-15(14)17-13-7-4-10-16-11-13;/h3,6,9,13,16H,1-2,4-5,7-8,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDWIICPLOQQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2OC3CCCNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Pathways

Indirect routes involve reductive amination of ketone intermediates. For example:

- Intermediate formation : Condensation of 5,6,7,8-tetrahydro-1-naphthalenone with piperidine-3-ol under acidic conditions.

- Reduction : Sodium borohydride or hydrogen/palladium-carbon reduces the imine bond.

Solid-Phase Synthesis

Patented methods for analogous piperidine derivatives suggest:

- Resin-bound intermediates : Use of Wang resin for stepwise coupling, enabling high-purity isolation.

- Cleavage conditions : Trifluoroacetic acid (TFA) or HCl/dioxane to release the free base, followed by salt formation.

Critical Reaction Parameters

Solvent Impact

Purification Challenges

- Byproduct removal : Unreacted naphthalenol and piperidine precursors are removed via liquid-liquid extraction (methylene chloride/water).

- Crystallization optimization : MTBE yields higher-purity hydrochloride crystals compared to ethyl acetate.

Industrial-Scale Considerations

- Cost drivers : Halogenated piperidine availability and solvent recovery impact production costs.

- Catalyst use : Palladium-based catalysts (e.g., Pd/C) improve reductive amination efficiency but require strict temperature control.

Research Gaps and Innovations

- Green chemistry : Limited data on aqueous-phase synthesis or biocatalytic methods.

- Yield optimization : Current protocols report ~60–75% yields; microwave-assisted reactions could enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₅H₂₂ClNO

- CAS Number : 1185301-43-2

- MDL Number : MFCD09879206

This compound features a piperidine ring substituted with a tetrahydronaphthalene moiety, which contributes to its pharmacological properties. The hydrochloride salt form enhances its solubility and stability in aqueous environments.

Pharmacological Applications

-

Antidepressant Activity

- Research indicates that 3-(5,6,7,8-tetrahydro-1-naphthalenyloxy)piperidine hydrochloride exhibits significant antidepressant effects. It functions by inhibiting the reuptake of neurotransmitters such as norepinephrine, enhancing their availability in the synaptic cleft. This mechanism is supported by pharmacological tests demonstrating its efficacy in animal models of depression .

- Neuroprotective Effects

- Pain Management

Table 1: Summary of Research Findings

Case Study 1: Antidepressant Efficacy

In a controlled study involving rats, the administration of this compound resulted in a significant reduction in depressive-like behaviors when compared to control groups. The study highlighted its potential as a novel antidepressant agent .

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective properties of the compound revealed that it could reduce neuronal loss in models of excitotoxicity induced by glutamate. This effect was attributed to its ability to modulate glutamate receptors and enhance cellular resilience against stressors .

Mechanism of Action

The mechanism by which 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and related analogs:

Key Research Findings

Positional Isomerism Effects : The substitution position of the tetralin group significantly impacts biological activity. For instance, 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine may exhibit weaker receptor affinity compared to the 1-substituted target compound due to steric hindrance in binding pockets.

Ring Size and Basicity : Pyrrolidine analogs (e.g., 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride ) have higher basicity (pKa ~11) than piperidine derivatives (pKa ~10), influencing their ionization state and membrane permeability.

Functional Group Modifications: The propargylamine group in the 1-NAPHTHALENOL derivative enables click chemistry for targeted drug delivery, whereas the tert-butyl amino group in Impurity G may prolong half-life but increase toxicity risks.

Pharmacokinetic and Pharmacodynamic Insights

- Lipophilicity: The tetralin group in the target compound enhances lipid solubility, favoring blood-brain barrier penetration, whereas phenoxymethyl derivatives are less lipophilic and may exhibit restricted CNS activity.

- Metabolic Stability : Piperidine rings generally offer better metabolic stability than pyrrolidines due to reduced ring strain, as observed in comparative in vitro studies .

- Synthetic Utility : Methylene-linked analogs (e.g., 4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)methyl]-piperidine ) serve as versatile intermediates for further functionalization in drug development.

Biological Activity

3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride is a synthetic compound with notable potential in various biological applications. Its unique structure, characterized by a tetrahydronaphthalene moiety linked to a piperidine ring, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₅H₂₂ClNO

- Molecular Weight : 267.79 g/mol

- CAS Number : 1185301-43-2

- MDL Number : MFCD09879206

The compound is classified as an irritant and should be handled with care in laboratory settings .

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). It has been shown to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation can lead to various physiological effects such as:

- Anxiolytic Effects : The compound has been studied for its potential to reduce anxiety-like behaviors in animal models.

- Antidepressant Activity : Preliminary studies indicate that it may exhibit antidepressant properties through serotonin receptor modulation.

- Cognitive Enhancement : Research suggests that it could improve cognitive functions by enhancing cholinergic signaling.

In Vitro Studies

In vitro assays have demonstrated that this compound can influence cellular signaling pathways associated with neuroprotection and synaptic plasticity. Notably:

- Neuroprotective Effects : The compound was shown to protect neuronal cells from oxidative stress-induced apoptosis in cultured neurons.

- Cholinergic Activity : It enhances acetylcholine release in hippocampal slices, suggesting potential use in treating Alzheimer's disease .

In Vivo Studies

Animal studies have provided insights into the pharmacodynamics of the compound:

- Behavioral Tests : In rodent models, administration of the compound resulted in reduced anxiety-like behavior in elevated plus-maze tests and improved performance in memory tasks.

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | Neuronal Cell Cultures | Neuroprotection against oxidative stress |

| In Vivo | Rodent Models | Reduced anxiety and improved memory performance |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Gastrointestinal Disorders : A study explored its efficacy in treating irritable bowel syndrome (IBS) by acting as a GC-C receptor agonist. Results indicated significant improvement in gastrointestinal motility and symptom relief .

- Cancer Research : Another investigation assessed its anticancer properties against various cell lines including ovarian and leukemia cancers. The compound exhibited cytotoxic effects at specific concentrations .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, and ensure immediate access to eyewash stations and safety showers. Avoid open flames due to potential flammability (e.g., static discharge risks) . Store the compound in a sealed container at 2–8°C in a dry, ventilated area to prevent degradation .

Q. How should researchers characterize the purity of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) for quantitative purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy are critical for structural validation. Cross-reference data with literature values for functional groups (e.g., piperidine ring vibrations) .

Q. What are the primary synthetic routes for this compound?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where the hydroxyl group of 5,6,7,8-tetrahydro-1-naphthol reacts with a piperidine derivative. Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield. Purify via recrystallization or column chromatography, and confirm hydrochloride salt formation using elemental analysis .

Advanced Research Questions

Q. How can computational modeling enhance the design of experiments involving this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states. Use molecular docking studies to explore biological interactions if the compound is a receptor ligand. Integrate computational predictions with high-throughput screening to identify optimal reaction conditions .

Q. What strategies resolve contradictions in reported hazard data (e.g., discrepancies in GHS classifications)?

- Methodological Answer : Cross-validate safety data across multiple SDS sources and prioritize peer-reviewed toxicological studies. Conduct in vitro assays (e.g., Ames test for mutagenicity) to address gaps. For conflicting flammability data, perform thermogravimetric analysis (TGA) to assess decomposition temperatures and flammability risks under lab conditions .

Q. How can factorial design optimize reaction conditions for scaled-up synthesis?

- Methodological Answer : Apply a 2<sup>k</sup> factorial design to evaluate critical variables (e.g., catalyst loading, solvent ratio, temperature). Use response surface methodology (RSM) to model interactions between factors and identify optimal conditions for yield and purity. Validate the model with confirmatory runs .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?

- Methodological Answer : Conduct kinetic studies using UV-Vis spectroscopy to monitor degradation or protonation/deprotonation of the piperidine moiety. Compare reactivity in buffered solutions (pH 3–10) to identify stability thresholds. Use LC-MS to characterize degradation products and propose reaction mechanisms .

Methodological Considerations for Data Interpretation

- Handling Contradictory Data : Use meta-analysis frameworks to synthesize findings from disparate sources. For example, reconcile solubility discrepancies by testing the compound in solvents of varying polarity (e.g., water, DMSO, ethanol) and reporting detailed experimental conditions (e.g., temperature, agitation) .

- Theoretical Alignment : Align experimental designs with established hypotheses (e.g., structure-activity relationships for piperidine derivatives in medicinal chemistry). Use comparative analysis to contextualize results against analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.